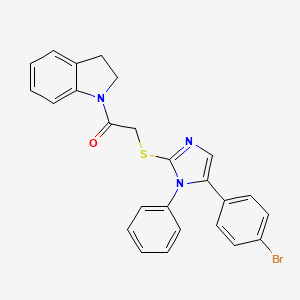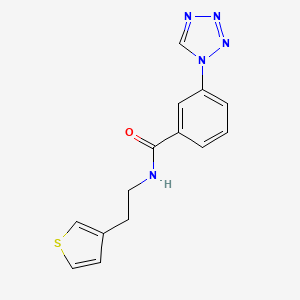
2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound that features a unique structure combining an imidazole ring, a bromophenyl group, and an indolinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde in the presence of an ammonium acetate catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, where a phenyl group is treated with bromine in the presence of a suitable catalyst.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
Indolinyl Group Attachment: The final step involves the coupling of the thioether intermediate with an indolinyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dehalogenated or Hydrogenated Derivatives: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including apoptosis and cell signaling.
Chemical Biology: It serves as a probe to study the interactions between small molecules and proteins, aiding in the identification of new drug targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved can include:
Inhibition of Kinases: The compound may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation.
Induction of Apoptosis: It can trigger programmed cell death in cancer cells by activating pro-apoptotic proteins or inhibiting anti-apoptotic proteins.
類似化合物との比較
Similar Compounds
2-((5-(4-chlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone: Similar structure with a chlorine atom instead of bromine.
2-((5-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone imparts unique electronic and steric properties that can influence its biological activity and chemical reactivity. This makes it distinct from its analogs with different substituents, potentially leading to different pharmacological profiles and applications.
特性
IUPAC Name |
2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3OS/c26-20-12-10-19(11-13-20)23-16-27-25(29(23)21-7-2-1-3-8-21)31-17-24(30)28-15-14-18-6-4-5-9-22(18)28/h1-13,16H,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSRPYNQSQIIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2884449.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2884452.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2884455.png)



![3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2884460.png)


![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4(5H)-one](/img/structure/B2884465.png)
amine hydrobromide](/img/new.no-structure.jpg)
![8-(furan-2-ylmethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884467.png)
